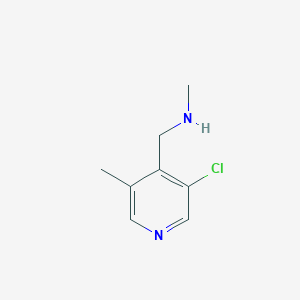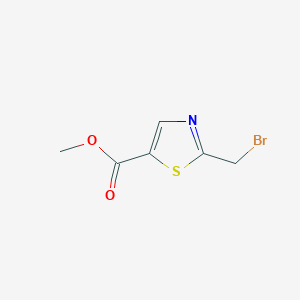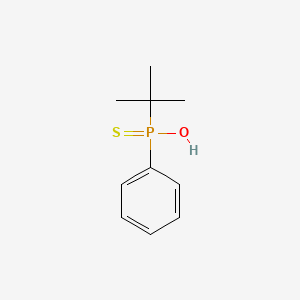
Caron
Übersicht
Beschreibung
Caron is a hypothetical compound that we will explore in detail. For the purpose of this article, we will assume this compound is a unique carbon-based compound with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Caron can be achieved through various methods, including chemical vapor deposition, pyrolysis, and hydrothermal synthesis. Each method involves specific reaction conditions to ensure the successful formation of this compound.
Chemical Vapor Deposition: This method involves the decomposition of a carbon-containing gas, such as methane, at high temperatures (around 1000°C) in the presence of a catalyst. The carbon atoms then deposit onto a substrate, forming this compound.
Pyrolysis: In this method, organic precursors are heated to high temperatures (500-900°C) in an inert atmosphere, leading to the decomposition of the precursor and the formation of this compound.
Hydrothermal Synthesis: This method involves the reaction of carbon-containing precursors in a high-pressure, high-temperature aqueous environment. The conditions promote the formation of this compound through hydrothermal reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical vapor deposition or pyrolysis processes. These methods are optimized for high yield and purity, ensuring the efficient production of this compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Caron undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or nitric acid. The oxidation process typically results in the formation of carbon dioxide and water.
Reduction: this compound can be reduced using reducing agents like hydrogen gas or lithium aluminum hydride. The reduction process can lead to the formation of hydrocarbons or other reduced carbon compounds.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and oxygen gas under acidic or basic conditions.
Reduction: Hydrogen gas, lithium aluminum hydride, and sodium borohydride under controlled temperature and pressure.
Substitution: Halogens (chlorine, bromine), organometallic compounds (Grignard reagents), and catalysts (palladium, platinum).
Major Products Formed
Oxidation: Carbon dioxide, water, and carboxylic acids.
Reduction: Hydrocarbons, alcohols, and amines.
Substitution: Halogenated compounds, organometallic derivatives, and substituted hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Caron has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a catalyst in various chemical reactions, including hydrogenation and polymerization. Its unique structure allows for efficient catalysis and high selectivity.
Biology: this compound is employed in the development of biosensors and bioimaging agents. Its biocompatibility and fluorescence properties make it ideal for detecting biological molecules and imaging cells.
Medicine: this compound is used in drug delivery systems and as a therapeutic agent. Its ability to target specific cells and tissues enhances the efficacy of treatments and reduces side effects.
Industry: this compound is utilized in the production of advanced materials, such as carbon fibers and composites. Its strength and lightweight properties make it valuable in aerospace, automotive, and construction industries.
Wirkmechanismus
The mechanism by which Caron exerts its effects involves interactions with molecular targets and pathways. This compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Molecular Targets: this compound targets specific proteins, such as enzymes and receptors, altering their function and activity. This can result in changes in cellular processes and signaling pathways.
Pathways Involved: this compound can influence pathways related to cell growth, apoptosis, and metabolism. By modulating these pathways, this compound can exert therapeutic effects in diseases such as cancer and metabolic disorders.
Vergleich Mit ähnlichen Verbindungen
Caron can be compared with other carbon-based compounds, such as graphene, carbon nanotubes, and fullerenes.
Graphene: Graphene is a single layer of carbon atoms arranged in a hexagonal lattice. It has exceptional electrical and mechanical properties, making it suitable for electronic and structural applications. This compound, on the other hand, may have different structural and functional properties, making it unique in its applications.
Carbon Nanotubes: Carbon nanotubes are cylindrical structures made of carbon atoms. They have high tensile strength and electrical conductivity. This compound may differ in its morphology and chemical reactivity, offering distinct advantages in certain applications.
Fullerenes: Fullerenes are spherical molecules composed of carbon atoms. They have unique electronic properties and are used in materials science and medicine. This compound may have different structural features and reactivity, providing unique benefits in various fields.
Conclusion
This compound is a versatile carbon-based compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it valuable in chemistry, biology, medicine, and advanced materials. Understanding the synthesis, reactions, and mechanisms of this compound can lead to new discoveries and innovations in various fields.
Eigenschaften
IUPAC Name |
3,7,7-trimethylbicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6-4-5-7-8(9(6)11)10(7,2)3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJLMVZFWLNOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1=O)C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339652 | |
| Record name | Carone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497-62-1 | |
| Record name | Carone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


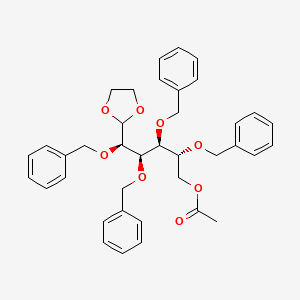

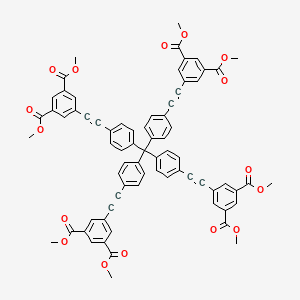
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B12837044.png)
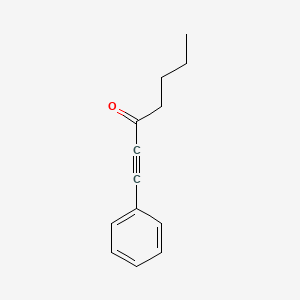
![1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride](/img/structure/B12837078.png)
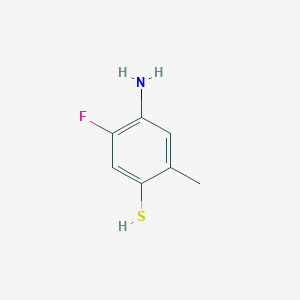
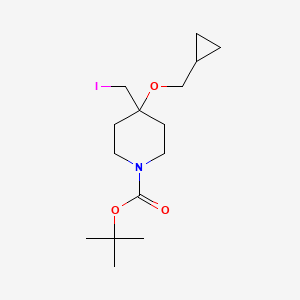
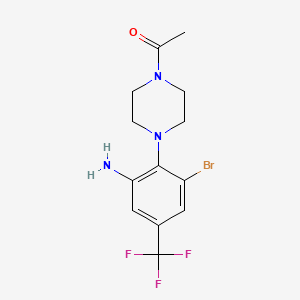
![7-fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B12837105.png)

